Cas no 1347867-13-3 (2-Pyrrolidin-1-yl-7H-purin-6-amine)

2-Pyrrolidin-1-yl-7H-purin-6-amine is a purine derivative with potential applications in pharmaceutical and biochemical research. Its structure features a pyrrolidine substitution at the 2-position and an amine group at the 6-position of the purine core, offering versatility for further functionalization. This compound may serve as a key intermediate in the synthesis of nucleoside analogs or bioactive molecules targeting purinergic receptors. Its stability and reactivity make it suitable for exploring structure-activity relationships in medicinal chemistry. The presence of both hydrogen bond donors and acceptors enhances its potential for molecular recognition studies. Researchers value this scaffold for its balanced lipophilicity and solubility properties, facilitating drug discovery efforts.
2-Pyrrolidin-1-yl-7H-purin-6-amine structure
1347867-13-3 structure
Product name:2-Pyrrolidin-1-yl-7H-purin-6-amine
CAS No:1347867-13-3
MF:C9H12N6
MW:204.231780052185
CID:5903445
PubChem ID:132342132

2-Pyrrolidin-1-yl-7H-purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 1347867-13-3
    • EN300-650531
    • 2-(pyrrolidin-1-yl)-1H-purin-6-amine
    • 2-Pyrrolidin-1-yl-7H-purin-6-amine
    • Inchi: 1S/C9H12N6/c10-7-6-8(12-5-11-6)14-9(13-7)15-3-1-2-4-15/h5H,1-4H2,(H3,10,11,12,13,14)
    • InChI Key: LGQPOJMUKDYXBP-UHFFFAOYSA-N
    • SMILES: N1(C2N=C(C3=C(N=CN3)N=2)N)CCCC1

Computed Properties

  • Exact Mass: 204.11234441g/mol
  • Monoisotopic Mass: 204.11234441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 83.7Ų

2-Pyrrolidin-1-yl-7H-purin-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P0289UC-5g
2-(pyrrolidin-1-yl)-9H-purin-6-amine
1347867-13-3 95%
5g
$2722.00 2023-12-22
1PlusChem
1P0289UC-10g
2-(pyrrolidin-1-yl)-9H-purin-6-amine
1347867-13-3 95%
10g
$4006.00 2023-12-22
Aaron
AR028A2O-250mg
2-(pyrrolidin-1-yl)-9H-purin-6-amine
1347867-13-3 95%
250mg
$530.00 2025-02-15
1PlusChem
1P0289UC-50mg
2-(pyrrolidin-1-yl)-9H-purin-6-amine
1347867-13-3 95%
50mg
$269.00 2023-12-22
Aaron
AR028A2O-100mg
2-(pyrrolidin-1-yl)-9H-purin-6-amine
1347867-13-3 95%
100mg
$379.00 2025-02-15
Aaron
AR028A2O-5g
2-(pyrrolidin-1-yl)-9H-purin-6-amine
1347867-13-3 95%
5g
$2984.00 2023-12-16
1PlusChem
1P0289UC-2.5g
2-(pyrrolidin-1-yl)-9H-purin-6-amine
1347867-13-3 95%
2.5g
$1859.00 2023-12-22
Aaron
AR028A2O-500mg
2-(pyrrolidin-1-yl)-9H-purin-6-amine
1347867-13-3 95%
500mg
$822.00 2025-02-15
Aaron
AR028A2O-10g
2-(pyrrolidin-1-yl)-9H-purin-6-amine
1347867-13-3 95%
10g
$4413.00 2023-12-16
1PlusChem
1P0289UC-250mg
2-(pyrrolidin-1-yl)-9H-purin-6-amine
1347867-13-3 95%
250mg
$516.00 2023-12-22

Additional information on 2-Pyrrolidin-1-yl-7H-purin-6-amine

2-Pyrrolidin-1-yl-7H-purin-6-amine (CAS No. 1347867-13-3): A Comprehensive Overview

The compound 2-Pyrrolidin-1-yl-7H-purin-6-amine, identified by the CAS registry number 1347867-13-3, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of purine, a heterocyclic aromatic compound, with a pyrrolidine substituent at the 2-position and an amine group at the 6-position. Its unique structure endows it with intriguing chemical properties and potential applications in drug development and beyond.

Recent studies have highlighted the importance of purine derivatives in medicinal chemistry, particularly due to their ability to modulate various biological targets such as kinases, G-protein coupled receptors (GPCRs), and ion channels. The pyrrolidine moiety in 2-Pyrrolidin-1-yl-7H-purin-6-amine adds a cyclic amine group, which can enhance the molecule's stability, bioavailability, and interactions with biological systems. This makes it a promising candidate for the development of novel therapeutic agents.

One of the most exciting areas of research involving this compound is its potential role in anticancer therapy. Researchers have explored its ability to inhibit key enzymes involved in cancer cell proliferation and metastasis. For instance, studies have shown that 2-Pyrrolidin-1-yl-7H-purin-6-amines can selectively target oncogenic kinases, offering a new avenue for personalized cancer treatment.

In addition to its pharmacological applications, this compound has also been investigated for its role in neuroprotective therapies. The purine backbone is known to play a critical role in neurotransmitter signaling, and modifications to this structure can potentially enhance or modulate these effects. Recent findings suggest that 2-Pyrrolidin-1-y purin-amines may have neuroprotective properties, making them valuable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of 2-Pyrrolidin -1 -yl -7 H -purin -6 -amine involves a series of intricate organic reactions, including nucleophilic substitutions, cyclizations, and reductions. Researchers have optimized these processes to achieve higher yields and better purity levels. For example, recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are crucial for pharmacological studies.

From a structural perspective, the molecule's pyrrolidine ring contributes significantly to its hydrophobicity and lipophilicity profiles. These properties are essential for determining its solubility, permeability across biological membranes, and overall pharmacokinetics. Advanced computational modeling techniques have been employed to predict these properties accurately, aiding in the design of more effective drug delivery systems.

The exploration of CAS No. 1347867 - 13 - 3 has also extended into the realm of materials science. Its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Researchers are investigating its ability to act as a semiconductor material or as part of light-emitting diodes (LEDs), opening up possibilities for innovative applications in technology.

In conclusion, 2-Pyrrolidin -1 -yl -7 H -purin -6 -amine (CAS No . 1347867 - 13 - 3) is a multifaceted compound with immense potential across various scientific disciplines. Its structural uniqueness combined with cutting-edge research findings positions it as a key player in future advancements in medicine and materials science.

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